molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Número de catálogo: B5129080
Peso molecular: 344.4 g/mol
Clave InChI: JMMJCEPBCCJWPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a saturated tetracyclic benzo[c]chromen-6-one core with two butoxy substituents at positions 3 and 3.

Propiedades

IUPAC Name

3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMJCEPBCCJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified within the benzo[c]chromen-6-one derivatives. Its molecular formula is C21H28O4C_{21}H_{28}O_{4}, and it features two butoxy groups at the 3 and 4 positions of the chromene ring. This structure endows it with unique chemical properties and potential pharmacological applications. The compound has garnered attention for its diverse biological activities, which include anti-inflammatory, neuroprotective, and enzyme inhibitory effects.

The compound's structure can be represented as follows:

3 4 Dibutoxy 7 8 9 10 tetrahydro 6H benzo c chromen 6 one\text{3 4 Dibutoxy 7 8 9 10 tetrahydro 6H benzo c chromen 6 one}
PropertyValue
Molecular FormulaC21H28O4C_{21}H_{28}O_{4}
Molecular Weight344.4 g/mol
Purity≥95%

1. Anti-inflammatory Activity

Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant anti-inflammatory properties. Specifically, 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit key inflammatory mediators. A study demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro.

2. Neuroprotective Effects

This compound has been evaluated for its neuroprotective capabilities. In a recent study involving HT-22 neuronal cells, it was found to enhance cell viability in the presence of corticosterone-induced neurotoxicity. The protective effect was attributed to the inhibition of phosphodiesterase II (PDE2), with an IC50 value of 3.67±0.473.67\pm 0.47 μM . This suggests potential therapeutic applications in neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes:

  • PDE2 Inhibition : As mentioned earlier, it shows significant inhibitory activity against PDE2.
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is crucial for treating Alzheimer's disease.

Case Studies

Several studies have investigated the biological activity of compounds related to 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one:

  • Study on Neuroprotection :
    • Objective : Assess neuroprotective effects against corticosterone-induced damage.
    • Findings : Increased cell viability in HT-22 cells when treated with the compound at concentrations ranging from 6.25 to 25 μM.
    • : The compound effectively protects neurons from stress-induced damage through PDE2 inhibition .
  • Anti-inflammatory Mechanism :
    • Objective : Investigate the anti-inflammatory properties through cytokine profiling.
    • Results : Significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
    • Implications : Potential use in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC13H12O3C_{13}H_{12}O_{3}Cholinesterase inhibition
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC15H16O4C_{15}H_{16}O_{4}Anti-inflammatory effects
3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneC18H22O4C_{18}H_{22}O_{4}Neuroprotective effects

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Lipophilicity

The compound’s saturated benzo[c]chromen-6-one core differentiates it from unsaturated analogs like URO-B. Saturation increases conformational flexibility and may enhance membrane permeability, a critical factor for CNS-targeted drugs .

Key Structural Comparisons:

Compound Core Structure Substituents Lipophilicity (LogP)*
3,4-Dibutoxy-Tetrahydro-benzo[c]chromen-6-one Saturated (tetrahydro) 3,4-dibutoxy High (estimated)
THU-OH Saturated (tetrahydro) 3-hydroxy Moderate
URO-B Unsaturated 3-hydroxy Low
3-Ethoxy-Tetrahydro-benzo[c]chromen-6-one Saturated 3-ethoxy Moderate

Fluorescence Sensing Properties

THU-OH and URO-B exhibit selective "turn-off" fluorescence quenching in the presence of Fe(III) ions, attributed to hydroxyl groups acting as metal-binding sites . The 3,4-dibutoxy derivative, however, lacks hydroxyl groups, which may diminish its metal-binding affinity. However, the electron-rich butoxy groups could theoretically interact with metals via lone-pair electrons, though this remains unstudied in the provided evidence.

Fluorescence Response to Fe(III):

Compound Fluorescence Behavior Key Functional Groups Reference
THU-OH Fe(III)-induced quenching 3-hydroxy
URO-B Fe(III)-induced quenching 3-hydroxy
3-Ethoxy derivatives Not reported 3-ethoxy

Cytotoxicity and Cellular Uptake

THU-OH and URO-B demonstrate low cytotoxicity in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells, with efficient cellular uptake due to moderate lipophilicity . The 3,4-dibutoxy derivative’s higher lipophilicity may enhance membrane penetration but could also increase toxicity risks, a trade-off observed in other alkoxy-substituted coumarins .

Q & A

Q. What are the common synthetic routes for 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Methodological Answer: The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step organic reactions. A validated approach for analogous compounds involves [3+3] cyclization reactions. For example, chalcone derivatives (synthesized from salicylaldehyde and acetophenone analogs) can react with ethyl acetoacetate under acidic conditions to form the chromenone core . Key steps include:

  • Condensation: Formation of chalcone intermediates.
  • Cyclization: Acid-catalyzed cyclization to construct the benzochromene scaffold.
  • Functionalization: Introduction of alkoxy groups (e.g., dibutoxy) via nucleophilic substitution or etherification reactions.

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key Reference
[3+3] CyclizationChalcone, ethyl acetoacetate55–70Bull. Chem. Soc. Ethiop.
Multi-step substitutionPreformed chromenone core40–60Acta Cryst.

Q. How is this compound characterized analytically?

Methodological Answer: Routine characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns proton and carbon environments (e.g., butoxy group signals at δ 0.8–1.7 ppm for CH2/CH3) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ for C21H26O4).
  • X-ray Crystallography: Resolves crystal packing and stereochemistry for solid-state analysis .

Q. Table 2: Key Analytical Signatures

TechniqueDiagnostic Peaks/FeaturesPurpose
1H NMRδ 4.0–4.3 ppm (OCH2 of butoxy)Substituent confirmation
HRMSm/z 343.18 (C21H26O4+)Molecular mass validation

Q. What biological activities are reported for structural analogs?

Methodological Answer: While direct data on the target compound is limited, structurally related benzo[c]chromen-6-ones exhibit:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) via phenolic or methoxy groups .
  • Anti-inflammatory Effects: Inhibition of COX-2 or NF-κB pathways in in vitro assays .
  • Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MTT assays on HeLa cells) .

Recommended Assays:

  • In vitro ROS scavenging (DCFH-DA probe).
  • Western blotting for apoptosis markers (e.g., caspase-3).

Q. What are the key reactivity patterns of the benzo[c]chromen-6-one core?

Methodological Answer: The core structure undergoes:

  • Electrophilic Substitution:
    • Alkoxy groups (e.g., butoxy) direct electrophiles to meta/para positions .
  • Oxidation:
    • Chromenone carbonyl groups are resistant to oxidation, but side-chain alkanes may oxidize to ketones.
  • Reduction:
    • Catalytic hydrogenation reduces double bonds in the tetrahydro region .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., BF3·Et2O) to enhance cyclization efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for substitution reactions to improve reactivity.
  • Purification: Employ gradient column chromatography (hexane:ethyl acetate) to isolate isomers.

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–100°C (cyclization step)Increases by 15–20%
Catalyst Load5 mol% BF3·Et2OReduces side products

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding affinity with COX-2 (PDB ID: 5KIR) .
  • QSAR Modeling: Correlate substituent electronegativity with antioxidant activity using Gaussian08.

Q. How should reactive intermediates be handled during synthesis?

Methodological Answer:

  • Safety Protocols:
    • Use inert atmosphere (N2/Ar) for moisture-sensitive steps .
    • Quench reactive intermediates (e.g., Grignard reagents) with saturated NH4Cl.
  • Analytical Monitoring:
    • Track intermediates via TLC or in-situ IR to avoid accumulation.

Q. How to address contradictions in reported physicochemical data?

Methodological Answer:

  • Data Gap Analysis: Cross-reference peer-reviewed journals (e.g., Acta Cryst. ) over vendor databases.
  • Experimental Replication: Reproduce melting point (DSC) and logP (HPLC) measurements to resolve discrepancies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.